REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10]([N:11]=1)=[CH:9][NH:8][C:7](=O)[N:6]=2.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:7]1[N:8]=[CH:9][C:10]2[N:11]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[N:6]=1
|
Name
|
6-chloro-3H-pyrido[3,2-d]pyrimidin-2-one
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=NC(NC=C2N1)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 3 h to 105° C
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried on MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C=CC(=N2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |